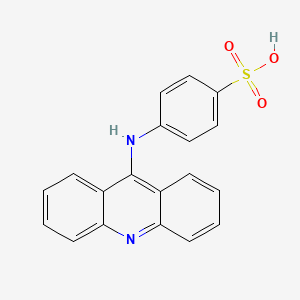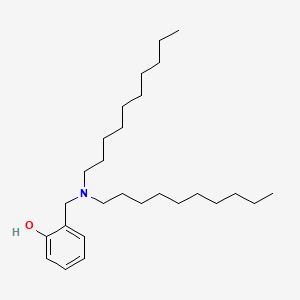![molecular formula C16H11N3O2 B14506935 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione CAS No. 64532-08-7](/img/structure/B14506935.png)
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrroloquinazolines, which are known for their diverse pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-N′-arylbenzohydrazides with haloketones in the presence of iodine as a catalyst. The reaction is carried out in ionic liquids at elevated temperatures (around 80°C) for several hours . Another approach involves the use of copper or iron-catalyzed aerobic oxidative carboamination of sp3C–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methodologies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions, catalysts, and solvents to meet industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), leading to the suppression of tumor cell proliferation and migration . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow it to fit into the active sites of the enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar core structure but differ in their substituents and specific biological activities.
Pyrrolo[1,2-a]quinolines: Another class of compounds with a similar fused ring system, known for their diverse biological activities.
Pyrimido[1,2-c]quinazolines: These compounds also have a fused ring system and exhibit various pharmacological properties.
Uniqueness
3-(Pyridin-2-yl)pyrrolo[1,2-a]quinazoline-2,5(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
64532-08-7 |
|---|---|
Molekularformel |
C16H11N3O2 |
Molekulargewicht |
277.28 g/mol |
IUPAC-Name |
2-hydroxy-3-pyridin-2-yl-1H-pyrrolo[1,2-a]quinazolin-5-one |
InChI |
InChI=1S/C16H11N3O2/c20-13-9-19-12-7-2-1-5-10(12)16(21)18-15(19)14(13)11-6-3-4-8-17-11/h1-8,20H,9H2 |
InChI-Schlüssel |
ZASSEHVYUIEVNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=C(C2=NC(=O)C3=CC=CC=C3N21)C4=CC=CC=N4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


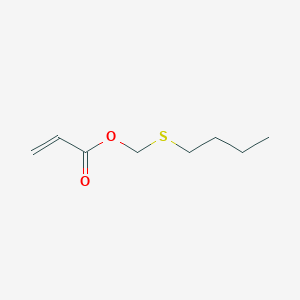

![2,4-Dimethyl-7-nitrobenzo[H]quinoline](/img/structure/B14506869.png)
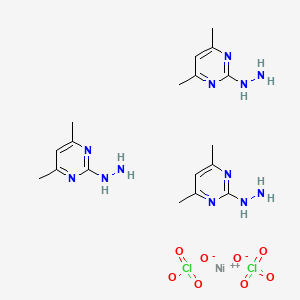


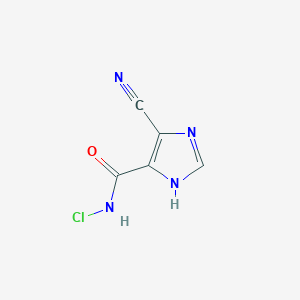
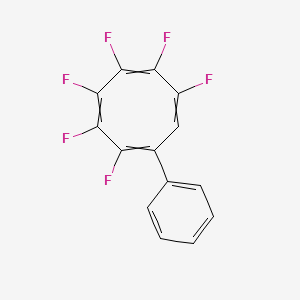
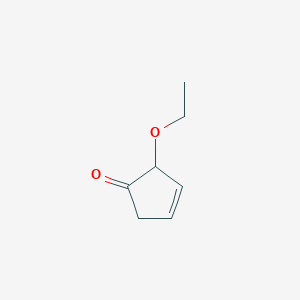
![3-(Chloromethylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14506904.png)
